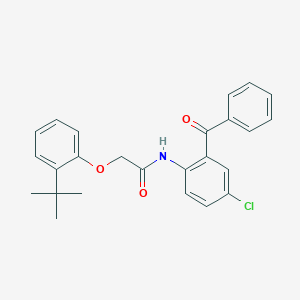![molecular formula C20H18N2O3 B11681973 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide](/img/structure/B11681973.png)
N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 6-methoxynaphthalene-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism by which N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-6-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-13-3-8-19(23)17(9-13)12-21-22-20(24)16-5-4-15-11-18(25-2)7-6-14(15)10-16/h3-12,23H,1-2H3,(H,22,24)/b21-12+ |
InChI Key |
KNZHNGUDRZEDKU-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-tert-butylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11681890.png)
![2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11681891.png)
![N'-[(1Z)-1-(3-Bromophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11681904.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681908.png)
![(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one](/img/structure/B11681920.png)
![ethyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11681933.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11681941.png)
![Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B11681953.png)
![ethyl 5-{[(2-bromophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681960.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11681980.png)

![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11681986.png)
![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
